molecular formula C12H11N3O5 B8665358 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Cat. No.: B8665358
M. Wt: 277.23 g/mol
InChI Key: QXQNQUBSIXWOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyano group, a nitro group, and methoxy groups attached to a phenyl ring, along with an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the reaction of 2-nitro-4,5-dimethoxybenzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired acrylamide derivative. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy groups can lead to various substituted phenyl acrylamides.

Scientific Research Applications

Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide involves its interaction with various molecular targets. The cyano and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the acrylamide moiety can undergo Michael addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Cyano-beta-(2-Nitrophenyl)Acrylamide
  • Alpha-Cyano-beta-(4,5-Dimethoxyphenyl)Acrylamide
  • Alpha-Cyano-beta-(2,4-Dimethoxyphenyl)Acrylamide

Uniqueness

Alpha-Cyano-beta-(2-Nitro-4,5-Dimethoxyphenyl)Acrylamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and methoxy groups on the phenyl ring, along with the cyano and acrylamide moieties, makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C12H11N3O5/c1-19-10-4-7(3-8(6-13)12(14)16)9(15(17)18)5-11(10)20-2/h3-5H,1-2H3,(H2,14,16)

InChI Key

QXQNQUBSIXWOQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine (2.1 g., 0.0237 mole) and 2-cyanoacetamide (22.0 g., 0.263 mole) are added to a slurry of 6-nitroveratraldehyde (50.0 g., 0.237 mole) in methanol (500 ml.). The mixture is heated to reflux for 2 hours, and then cooled in an ice bath and filtered. The bright yellow filter cake is washed with cold isopropanol (300 ml.) and then air dried. Yield = 60.1 g. (93%); m.p. 265°-266° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.